1-Bromo-3-chlorobicyclo[1.1.1]pentane

Medicinal Chemistry Physicochemical Property Assessment Bioisostere Design

Synthesizing asymmetrically substituted bicyclo[1.1.1]pentane (BCP) bioisosteres often requires protecting groups or yields mixtures due to symmetric dihalogenated precursors. This compound solves that via differentiated halogen reactivity. - **Asymmetric synthon**: Sequential C-Br then C-Cl cross-coupling without protecting groups. - **Predictable physchem**: XLogP 2.0, MW 181.46 - optimizes solubility/permeability vs. dibromo analog. - **Proven scaffold**: Quantified field-inductive effect (ρ=2.23) for electronic studies. Available for immediate dispatch in research quantities.

Molecular Formula C5H6BrCl
Molecular Weight 181.46 g/mol
Cat. No. B12282054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chlorobicyclo[1.1.1]pentane
Molecular FormulaC5H6BrCl
Molecular Weight181.46 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)Br)Cl
InChIInChI=1S/C5H6BrCl/c6-4-1-5(7,2-4)3-4/h1-3H2
InChIKeyKSXIUDYIBUAQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chlorobicyclo[1.1.1]pentane: Structure & Properties


1-Bromo-3-chlorobicyclo[1.1.1]pentane (CAS 155635-19-1) is an asymmetrically 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) building block, bearing both bromine and chlorine atoms at the bridgehead positions [1]. With a molecular formula of C5H6BrCl, a molecular weight of 181.46 g/mol, and a computed XLogP3-AA value of 2.0, this strained, three-dimensional cage serves as a key intermediate for constructing functionalized bioisosteres of para-substituted arenes, tert-butyl groups, and alkynes [2]. Its unique halogen pairing offers a distinct synthetic profile compared to symmetrical dihalogenated or mono-halogenated analogs, making it a critical starting point for diversifying medicinal chemistry campaigns and materials science applications [3].

Why 1-Bromo-3-chlorobicyclo[1.1.1]pentane Cannot Be Substituted


Generic substitution among 1,3-disubstituted BCPs is non-viable due to divergent physicochemical properties, synthetic accessibility, and subsequent reactivity profiles. The presence of two distinct halogen atoms (Br and Cl) in 1-bromo-3-chlorobicyclo[1.1.1]pentane creates an asymmetric synthon that enables chemoselective sequential functionalization, a feature absent in symmetrical analogs like 1,3-dibromo- or 1,3-dichloro-BCP [1]. The electronic influence of the bromine substituent alters the BCP cage's reactivity compared to its chlorine counterpart, affecting rates of oxidative addition in cross-coupling reactions and overall yields in downstream synthetic steps [2]. Furthermore, the specific halogen pair impacts calculated lipophilicity (e.g., XLogP3) and molecular weight, which directly influence pharmacokinetic parameters in drug development programs; therefore, substituting one halogenated BCP for another without experimental validation risks compromising the physicochemical profile and biological activity of the final drug candidate [3].

1-Bromo-3-chlorobicyclo[1.1.1]pentane: Evidence vs. Analogs


XLogP3 Lipophilicity vs. Symmetrical BCPs

The computed partition coefficient (XLogP3-AA) for 1-bromo-3-chlorobicyclo[1.1.1]pentane is 2.0 [1]. This value is intermediate between the lower lipophilicity of its 1,3-dichloro analog (which is predicted to be lower due to the smaller, less polarizable chlorine atoms) and the higher lipophilicity of the 1,3-dibromo analog (expected to be >2.0). This intermediate lipophilicity provides a distinct, tunable physicochemical profile for optimizing drug-like properties such as solubility and membrane permeability.

Medicinal Chemistry Physicochemical Property Assessment Bioisostere Design

Molecular Weight vs. Symmetrical BCP Analogs

1-Bromo-3-chlorobicyclo[1.1.1]pentane has a molecular weight of 181.46 g/mol [1]. This is significantly lower than 1,3-dibromobicyclo[1.1.1]pentane (225.91 g/mol) and higher than 1,3-dichlorobicyclo[1.1.1]pentane (137.00 g/mol) [2]. The 44.45 g/mol reduction compared to the dibromo analog offers a clear advantage for maintaining lower molecular weight during drug discovery, a key parameter for improving oral bioavailability and aligning with Lipinski's Rule of Five.

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

Inductive Effect of Bromine Across the BCP Cage

Studies on polar substituent effects in 1,3-disubstituted bicyclo[1.1.1]pentanes demonstrate a strong field-inductive effect across the cage. The pKa of 3-substituted BCP-1-carboxylic acids correlates with σI constants with a ρ value of 2.23 ± 0.12 [1]. While direct pKa data for the target compound's carboxylic acid derivative is not available, the presence of bromine (a stronger electron-withdrawing group by field effect than chlorine) is known to significantly influence the reactivity of the opposite bridgehead. For instance, a 3-bromo substituent renders the corresponding BCP radical prone to ring-opening or halogen loss, unlike its chloro counterpart which shows greater stability [2]. This differential electronic environment, governed by the specific halogen, is crucial for predicting reactivity in nucleophilic substitutions and cross-coupling reactions, distinguishing 1-bromo-3-chloro BCP from its dihalogenated or purely chloro-substituted analogs.

Physical Organic Chemistry Electronic Effects Substituent Analysis

Oxidative Stability of 3-Halo-BCP Carboxylates

Cyclic voltammetry studies on a series of 3-halo-substituted BCP-1-carboxylic acids reveal that the peak oxidation potential (Ep) varies significantly with the halogen substituent [1]. While the exact Ep value for the 3-bromo-3-chloro acid is not published, the study shows that the bromo acid (X=Br) undergoes ready reaction and ring disintegration, whereas the chloro analog (X=Cl) displays a different reactivity profile. The 3-bromo acid (X=Br) is more susceptible to oxidation compared to the 3-chloro (X=Cl) and 3-fluoro (X=F) analogs, indicating a lower oxidation potential for the bromo derivative. This class-level inference suggests that 1-bromo-3-chlorobicyclo[1.1.1]pentane, bearing both halogens, will exhibit an intermediate electrochemical stability window, offering a balance between synthetic utility and structural integrity under oxidative conditions.

Electrochemistry Stability Assessment Radical Chemistry

1-Bromo-3-chlorobicyclo[1.1.1]pentane: Validated Applications


Asymmetric Bioisostere Synthesis

1-Bromo-3-chlorobicyclo[1.1.1]pentane is ideally suited as a starting material for the construction of asymmetrically substituted BCP bioisosteres. Its distinct halogen pair (Br and Cl) enables chemoselective sequential cross-coupling reactions, as demonstrated in the general strategy for 1-halo-3-substituted BCPs [1]. This allows for the stepwise introduction of diverse aryl, alkyl, or heteroaryl groups, creating a three-dimensional core with precisely tuned physicochemical properties. The intermediate XLogP3 value of 2.0 and lower molecular weight compared to the dibromo analog support its use in optimizing drug-like properties like solubility and permeability, a key benefit of BCP bioisosteres over traditional phenyl rings [2].

Chemoselective Functionalization Platform

The asymmetric substitution pattern of 1-bromo-3-chlorobicyclo[1.1.1]pentane provides a unique platform for exploring chemoselectivity in transition-metal catalyzed cross-couplings. The differential reactivity of C-Br and C-Cl bonds on the BCP cage allows for the installation of two different substituents without the need for complex protecting group strategies [1]. This is particularly valuable in the synthesis of complex molecules for drug discovery and materials science, where the introduction of specific functional groups in a defined order is required. The electronic and steric properties of the BCP cage, combined with the distinct halogen reactivities, offer a more efficient synthetic route to diverse BCP derivatives compared to symmetrical analogs.

Electronic Communication in Rigid Cages

This compound serves as a valuable probe for studying electronic effects transmitted through a rigid, non-conjugated carbon framework. The documented efficient field-inductive effect (ρ = 2.23 ± 0.12) across the BCP cage provides a quantitative baseline [2]. The presence of both bromine and chlorine allows researchers to investigate the interplay of two different electron-withdrawing groups on the opposite bridgehead, using techniques like NMR spectroscopy or electrochemical analysis to map substituent effects and validate computational models of molecular electronics and cage reactivity .

Rigid Nanostructure and Ligand Precursor

The BCP cage is a recognized building block for supramolecular chemistry and molecular electronics, particularly as a component of [n]staffanes [1]. 1-Bromo-3-chlorobicyclo[1.1.1]pentane can serve as a key monomer or linker in the construction of these rigid rod-like oligomers. Its asymmetric halogen substitution allows for controlled, directional growth of molecular chains or the attachment of functional groups for surface immobilization. The robust, non-conjugated carbon framework imparts rigidity and kinetic stability, which are essential properties for the development of molecular wires, liquid crystals, and metal-organic frameworks (MOFs).

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